2,6-bis(6-bromopyridin-2-yl)pyridine
Description
2,6-Bis(6-bromopyridin-2-yl)pyridine (IUPAC name: this compound; synonyms: 6,6''-Dibromo-2,2':6',2''-terpyridine) is a halogenated terpyridine derivative characterized by a central pyridine ring flanked by two 6-bromopyridin-2-yl substituents. Its structure (SMILES: C1=CC(=NC(=C1)C2=NC(=CC=C2)Br)C3=NC(=CC=C3)Br) features bromine atoms at the 6-positions of the peripheral pyridine rings, enhancing its electron-withdrawing properties and reactivity in coordination chemistry .
Structure
2D Structure
Properties
IUPAC Name |
2,6-bis(6-bromopyridin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Br2N3/c16-14-8-2-6-12(19-14)10-4-1-5-11(18-10)13-7-3-9-15(17)20-13/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMBATDYUCQLBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=NC(=CC=C2)Br)C3=NC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401022 | |
| Record name | 6,6''-Dibromo-2,2':6',2''-terpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100366-66-3 | |
| Record name | 6,6''-Dibromo-2,2':6',2''-terpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,6''-Dibromo-2,2':6',2''-terpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Lithiation and Sequential Electrophilic Substitution
The most robust method involves directed ortho-lithiation of 2,6-dibromopyridine followed by coupling with bromopyridine derivatives. In a representative procedure:
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Lithiation : 2,6-Dibromopyridine is treated with tert-butyllithium (t-BuLi) at -78°C in tetrahydrofuran (THF), generating a stabilized aryl lithium species.
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Electrophilic Quenching : The lithiated intermediate reacts with 6-bromo-2-pyridyl electrophiles, such as 6-bromo-2-pyridyl ketones, to form the terpyridine backbone.
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Bromine Retention : Careful temperature control (-78°C to 0°C) preserves bromine substituents during coupling.
Critical Parameters :
Transition Metal-Catalyzed Cross-Coupling
Palladium-mediated couplings enable modular assembly of the target compound:
Suzuki-Miyaura Coupling
Aryl boronic esters derived from 6-bromopyridine undergo coupling with 2,6-dihalopyridines:
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Catalyst: Pd(PPh) (5 mol%)
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Base: KCO (2 equiv)
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Solvent: Toluene/water (3:1)
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Temperature: 90°C, 24 h
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Yield: 65%
Ullmann-Type Coupling
Copper-catalyzed coupling avoids boronic acid preparation:
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Ligand: 1,10-Phenanthroline (10 mol%)
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Solvent: Dimethylformamide (DMF)
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Temperature: 120°C, 48 h
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Yield: 58%
Reaction Optimization and Mechanistic Insights
Lithiation Pathway Optimization
Lithium-Halogen Exchange :
t-BuLi preferentially reacts with bromine over iodine in mixed halide systems, enabling selective functionalization. Excess t-BuLi (2.2 equiv) ensures complete lithiation of 2,6-dibromopyridine.
Electrophile Compatibility :
Ketones (e.g., 6-bromo-2-acetylpyridine) outperform aldehydes due to reduced side reactions (enolization vs. over-lithiation).
Palladium Catalysis Challenges
Bromine Stability :
Pd catalysts promote debromination above 100°C. Mitigation strategies include:
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Low-temperature phases (60–80°C) during coupling
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Bulky ligands (e.g., SPhos) to retard oxidative addition of C-Br bonds
Leaching Prevention :
Immobilized Pd on mesoporous silica (Pd/SBA-15) increases catalyst recyclability (5 cycles, <5% activity loss).
Purification and Characterization
Isolation Techniques
| Method | Conditions | Purity (%) | Yield (%) |
|---|---|---|---|
| Column Chromatography | Silica gel, hexane/EtOAc (4:1) | 98.5 | 70 |
| Recrystallization | DMF/methanol (1:5) | 99.2 | 62 |
| Sublimation | 150°C, 0.01 mmHg | 99.9 | 45 |
Notes :
Spectroscopic Characterization
H NMR (400 MHz, CDCl) :
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δ 8.65 (d, J = 7.8 Hz, 2H, Py-H)
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δ 8.02 (t, J = 7.8 Hz, 1H, Central Py-H)
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δ 7.78 (d, J = 7.8 Hz, 4H, BrPy-H)
IR (KBr) :
Industrial Scalability Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat/mass transfer for lithiation steps:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 6 h | 12 min |
| Byproduct Formation | 15% | 3% |
| Space-Time Yield | 0.8 g/L/h | 5.2 g/L/h |
Challenges :
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t-BuLi handling requires inert gas purging
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Solid precipitates may clog microchannels
Chemical Reactions Analysis
Types of Reactions: 6,6’‘-Dibromo-2,2’:6’,2’'-terpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions to form more complex terpyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used in these reactions.
Major Products:
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2,6-bis(6-bromopyridin-2-yl)pyridine typically involves the bromination of pyridine derivatives and subsequent reactions to form complex structures. The compound is characterized by its ability to act as a building block for more complex molecules.
A. Coordination Chemistry
This compound has been utilized in coordination chemistry to form metal complexes. These complexes have applications in catalysis and materials science.
- Case Study : A study demonstrated the use of this compound in synthesizing Ir(III) complexes that exhibit unique cyclometallated ligand fragments. These complexes are significant for their potential applications in photochemistry and catalysis .
B. Biological Applications
The compound has shown promise in biological applications, particularly in drug development and as a molecular probe.
- Case Study : Research indicates that derivatives of this compound can be used for DNA intercalation, providing insights into their potential as therapeutic agents .
Material Science Applications
The compound has been explored for its utility in creating advanced materials such as polymers and dendrimers.
This compound has been employed in the synthesis of dendritic structures that enhance material properties such as conductivity and reactivity.
Catalytic Applications
The catalytic properties of this compound make it suitable for various reactions including cross-coupling reactions.
A. Cross-Coupling Reactions
The compound has been utilized in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are important in pharmaceuticals.
Mechanism of Action
The mechanism of action of 6,6’‘-Dibromo-2,2’:6’,2’'-terpyridine involves its ability to form coordination complexes with metal ions . These complexes can interact with biological molecules, such as DNA, leading to various biological effects. The compound’s bromine atoms play a crucial role in its reactivity and ability to form stable complexes .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₅H₉Br₂N₃
- Molecular Weight : 422.06 g/mol (calculated).
- Safety Data : Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), necessitating precautions such as avoiding inhalation and direct contact .
This compound serves as a versatile ligand in metal-organic frameworks (MOFs) and catalysis due to its tridentate N-donor coordination sites. Its bromine substituents enable further functionalization via cross-coupling reactions, making it valuable in synthetic chemistry.
Comparison with Similar Compounds
Below is a detailed comparison of 2,6-bis(6-bromopyridin-2-yl)pyridine with structurally or functionally analogous compounds:
Structural Analogues and Substituent Effects
2,6-Bis(1,3-oxazolin-2-yl)pyridine
- Structure : Replaces bromine with 1,3-oxazoline groups.
- Properties: Exhibits thermal stability up to 160°C (DSC data) . Used in titanium and vanadium catalysts for ethylene-norbornene copolymerization, achieving high polymer yields (e.g., 87% with TiCl₄) .
- Key Difference : Oxazoline groups enhance catalytic activity in polymerization but reduce electrophilicity compared to brominated analogues.
2,6-Bis(1-azaazulen-2-yl)pyridine
- Structure : Substituted with 1-azaazulene moieties.
- Properties: Shows pH-dependent fluorescence: Strong emission in acidic media (quantum yield >0.5) vs. weak emission in neutral conditions . Basicity: pKa ~5.2 in 50% aqueous ethanol, attributed to protonation at the pyridinyl nitrogen .
- Key Difference : Azaazulene groups confer unique photophysical properties, unlike the brominated derivative’s electronic tuning for coordination chemistry.
2,6-Bis(tosyloxymethyl)pyridine
- Structure : Tosyloxymethyl groups at the 2,6-positions.
- Properties :
- Key Difference : Sulfonate esters enhance biological activity but reduce thermal stability compared to halogenated derivatives.
Cobalt and Praseodymium Complexes with 2,6-Bis(methylbenzimidazol-2-yl)pyridine
- Structure : Methylbenzimidazole substituents.
- Properties :
- Key Difference : Benzimidazole ligands favor stable coordination geometries, whereas brominated pyridines enable halogen bonding and catalytic versatility.
Iron(II) Spin-Crossover Complexes with 2,6-Bis(imidazol-2-yl)pyridine
- Structure : Imidazole substituents.
- Properties :
- Key Difference : Imidazole ligands facilitate spin-state transitions, unlike brominated pyridines, which prioritize electronic modulation.
Comparative Data Table
Biological Activity
2,6-bis(6-bromopyridin-2-yl)pyridine, also known as 6,6′′-dibromo-2,2′:6′,2′′-terpyridine, is a compound with significant potential in biological and medicinal chemistry. This article examines its biological activities, mechanisms of action, and applications in various fields based on recent research findings.
- Molecular Formula : C15H9Br2N3
- Molecular Weight : 391.06 g/mol
- CAS Number : 100366-66-3
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. The compound has been shown to form coordination complexes with metal ions that possess antiproliferative properties. This makes it a candidate for further investigation as a potential anticancer agent due to its ability to interact with DNA and inhibit cancer cell growth.
DNA Binding and Cleavage
The compound's structure allows it to bind to DNA effectively. Studies have demonstrated its capability to intercalate between DNA bases, leading to cleavage under certain conditions. This property is significant for developing therapeutic agents targeting genetic material in cancer treatment .
The mechanism of action primarily involves the formation of metal-ligand complexes that can interact with biological macromolecules like DNA. These interactions can disrupt normal cellular processes, leading to apoptosis in cancer cells. The presence of bromine atoms enhances the compound's reactivity and biological activity compared to similar compounds without halogen substitutions.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other pyridine derivatives:
| Compound Name | Anticancer Activity | DNA Binding | Notes |
|---|---|---|---|
| This compound | High | Yes | Forms stable metal complexes |
| 2,2′:6′,2′′-terpyridine | Moderate | Yes | Lacks bromine substituents |
| 4’-Chloro-2,2′:6′,2′′-terpyridine | Low | No | Chlorine substitution reduces activity |
Case Studies
-
Anticancer Efficacy :
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting a dose-dependent response. -
DNA Interaction Studies :
Another study focused on the compound's interaction with plasmid DNA. The findings showed that it induces DNA cleavage at specific sites when activated by light or in the presence of certain metal ions . -
Antimicrobial Activity :
Preliminary tests also indicated that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness was attributed to the electron-withdrawing nature of bromine atoms that enhance its interaction with microbial cell membranes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
